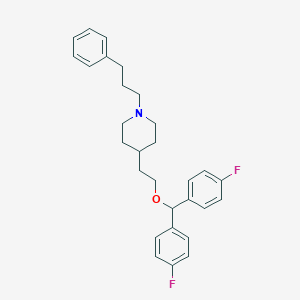
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine, also known as Fentanyl, is a synthetic opioid that is used as a pain medication. It is a powerful analgesic that is approximately 50-100 times more potent than morphine. Fentanyl is commonly used in surgical settings and for the management of chronic pain in cancer patients.
Wissenschaftliche Forschungsanwendungen
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has been extensively studied for its analgesic properties. It is commonly used in clinical settings for the management of pain in cancer patients and for the induction and maintenance of anesthesia during surgery. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Wirkmechanismus
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine binds to the mu-opioid receptor in the central nervous system, producing analgesia and sedation. It also has an effect on the respiratory system, reducing the sensitivity of the respiratory centers in the brainstem to carbon dioxide levels. This can lead to respiratory depression, which is a potential side effect of fentanyl use.
Biochemische Und Physiologische Effekte
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, as well as miosis (pupil constriction), nausea, and vomiting. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine can also cause a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of advantages and limitations for use in lab experiments. Its potency makes it useful for studying the opioid receptor system and for testing the efficacy of new analgesic drugs. However, its potential for respiratory depression and other side effects means that it must be used with caution in animal studies.
Zukünftige Richtungen
There are a number of potential future directions for research on fentanyl. One area of interest is the development of new analgesic drugs that are more effective and have fewer side effects than fentanyl. Another area of interest is the use of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of fentanyl use, particularly in chronic pain patients.
Synthesemethoden
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline and para-fluoro-benzyl chloride in the presence of sodium carbonate to form 4-anilino-N-phenethyl-4-piperidine. This intermediate is then reacted with 4-fluoro-benzyl chloride in the presence of potassium carbonate to form 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine.
Eigenschaften
CAS-Nummer |
152127-26-9 |
|---|---|
Produktname |
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine |
Molekularformel |
C29H33F2NO |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C29H33F2NO/c30-27-12-8-25(9-13-27)29(26-10-14-28(31)15-11-26)33-22-18-24-16-20-32(21-17-24)19-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,24,29H,4,7,16-22H2 |
InChI-Schlüssel |
QWAAKIRPIKMRGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Andere CAS-Nummern |
152127-26-9 |
Synonyme |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine O 526 O-526 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



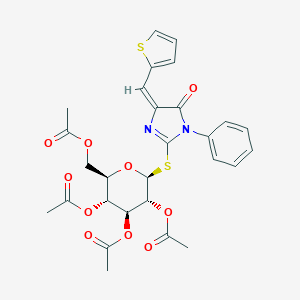
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
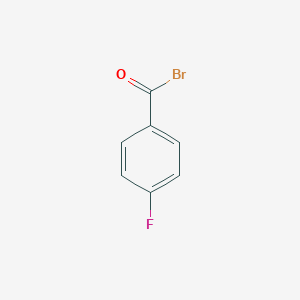
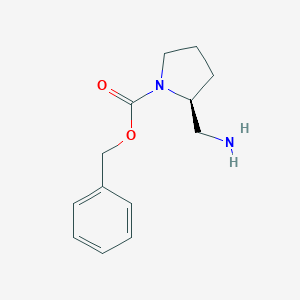
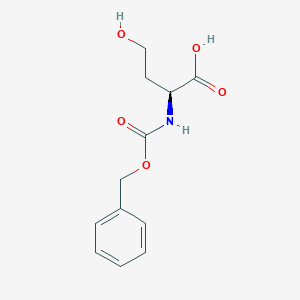
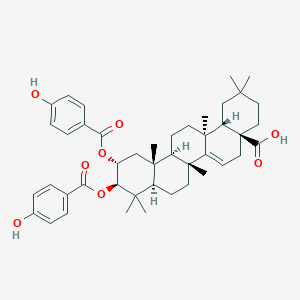

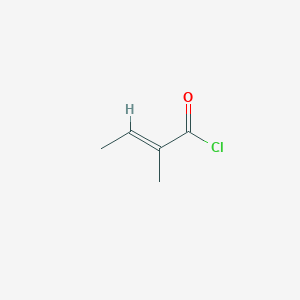
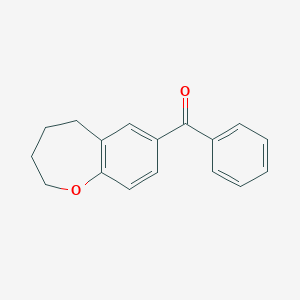
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
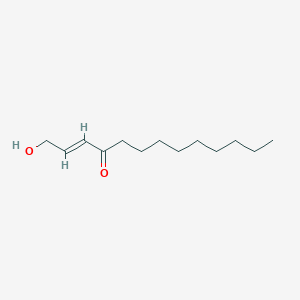

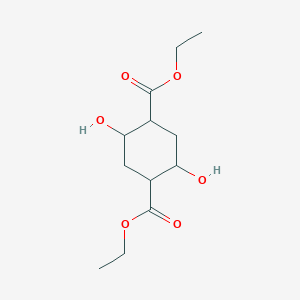
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)